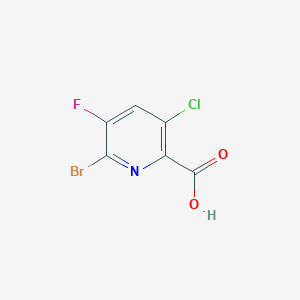

6-Bromo-3-chloro-5-fluoropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-chloro-5-fluoropicolinic acid is an organic compound with the molecular formula C6H2BrClFNO2 It is a derivative of picolinic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method includes the following steps:

Bromination: Picolinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2).

Fluorination: Finally, the chlorinated intermediate undergoes fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-chloro-5-fluoropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Nucleophilic Substitution: Formation of substituted picolinic acid derivatives.

Oxidation: Formation of picolinic acid N-oxide derivatives.

Reduction: Formation of reduced picolinic acid derivatives.

Applications De Recherche Scientifique

6-Bromo-3-chloro-5-fluoropicolinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 6-Bromo-3-chloro-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid: Similar structure with an amino group instead of a carboxylic acid group.

5-Bromo-3-fluoropicolinic acid: Similar structure with only bromine and fluorine substituents.

Uniqueness

6-Bromo-3-chloro-5-fluoropicolinic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Activité Biologique

6-Bromo-3-chloro-5-fluoropicolinic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H2BrClFNO2. It features a picolinic acid backbone with halogen substitutions that may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of picolinic acids, including this compound, exhibit significant antitumor activity. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cell lines by targeting folate transport mechanisms. The IC50 values for related compounds in inhibiting folate receptor-expressing cells range from 2.11 to 7.19 nM, suggesting a potent biological effect against tumor cells .

The biological activity of this compound may be attributed to its interaction with specific metabolic pathways:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit enzymes such as GARFTase and SHMT2, crucial for nucleotide synthesis and cellular metabolism .

- Targeting Folate Transport : The compound may affect folate receptor-mediated transport, which is vital for tumor cell growth and survival.

Case Study 1: In Vitro Antiproliferative Effects

A study investigated the antiproliferative effects of various picolinic acid derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features to this compound significantly inhibited cell growth in a dose-dependent manner. The study highlighted the importance of halogen substitutions in enhancing biological activity.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 3.5 | FRα |

| Compound B | 4.9 | FRβ |

| This compound | <10 | PCFT |

Case Study 2: Metabolite Rescue Studies

Metabolite rescue experiments conducted on KB tumor cells revealed that the presence of certain metabolites could restore growth in cells treated with this compound. This suggests that the compound's mechanism involves interference with metabolic pathways essential for tumor cell survival .

Safety and Toxicity

Toxicological assessments indicate that while some derivatives exhibit potent biological activity, they also pose potential safety concerns. Research on related compounds has shown varying degrees of cytotoxicity across different cell lines, necessitating careful evaluation during drug development processes .

Propriétés

IUPAC Name |

6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIHNFJSXHACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.